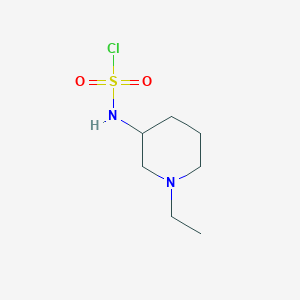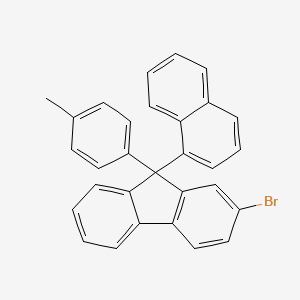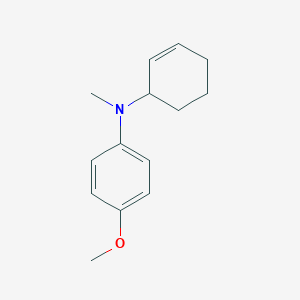![molecular formula C15H33NO3Si B14136098 (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-12-5](/img/structure/B14136098.png)
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylsilyl group, a diethylamino group, and an ethoxyacetate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of triethylsilyl chloride with a suitable alcohol to form the triethylsilyl ether. This intermediate is then reacted with a diethylaminoethanol derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial settings to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The diethylamino group may contribute to the compound’s basicity and ability to form hydrogen bonds, influencing its binding to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (Triethylsilyl)methyl [2-(dimethylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(diisopropylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(dipropylamino)ethoxy]acetate
Uniqueness
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89207-12-5 |
|---|---|
分子式 |
C15H33NO3Si |
分子量 |
303.51 g/mol |
IUPAC 名称 |
triethylsilylmethyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C15H33NO3Si/c1-6-16(7-2)11-12-18-13-15(17)19-14-20(8-3,9-4)10-5/h6-14H2,1-5H3 |
InChI 键 |
DYXKRFXHILUBFE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOCC(=O)OC[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)




![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
